4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Description
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS: 1704704-32-4) is a heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene ring. The molecule includes an ethyl group at position 4, a ketone at position 3, and a carboxylic acid substituent at position 5. It is commercially available at 95% purity but lacks extensive pharmacological data in public literature.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-13-6-9-5-8(12(15)16)3-4-10(9)17-7-11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16) |
InChI Key |
BDZWXTKCMDLICT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the recyclization of small and medium carbo- or heterocycles. This method often employs multicomponent heterocyclization reactions, which allow for the efficient formation of the oxazepine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves one-pot synthesis procedures. These methods are advantageous due to their simplicity and efficiency, allowing for the large-scale production of the compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Methyl 4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
- Key Differences :
Ethyl 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
- Key Differences: Structural isomerism: The benzodiazepine core replaces the oxazepine ring, introducing an additional nitrogen atom in the seven-membered ring. Substituents: Lacks the ethyl group at position 4 and the ketone at position 3 present in the target compound.
1-Acetyl-1H-2,3,4,5-tetrahydrobenzo[b]carbazole-6,11-dione (Compound 3a')
- Key Differences :
Research Findings and Implications
Ester Derivatives : The discontinuation of methyl and ethyl ester analogs suggests instability or insufficient bioactivity for further development. Ester-to-carboxylic acid conversion may be critical for target engagement in biological systems .
Heterocyclic Core Modifications : Benzodiazepine analogs exhibit distinct pharmacological profiles compared to oxazepines due to altered nitrogen positioning and electronic properties .
Synthetic Feasibility : The target compound’s availability at 95% purity indicates optimized synthesis protocols, while discontinued analogs highlight scalability challenges .
Biological Activity
Overview
4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a heterocyclic compound belonging to the oxazepine class. Its unique fused ring structure and specific functional groups contribute to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : These involve the recyclization of small and medium carbo- or heterocycles.
- One-Pot Synthesis : This method simplifies the production process and is advantageous for large-scale synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance:
- Enzyme Inhibition : It may inhibit certain enzymes by mimicking substrates or binding to active sites.
- Receptor Interaction : The compound could influence receptor activity involved in various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown potential antibacterial effects against various pathogens.
- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Similar compounds have been investigated for their roles in neuroprotection and treatment of neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus. |
| Study B | Showed significant antioxidant properties in vitro. |
| Study C | Investigated neuroprotective effects in animal models of Alzheimer's disease. |
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Ethyl-3-oxo-benzoxazepine | C12H13NO3 | Lacks carboxylate group; simpler structure |
| Methyl 4-Ethyl-3-Oxo-benzoxazepine | C13H15NO4 | Contains methyl ester; different reactivity |
| 5-Hydroxy-benzoxazepine | C11H11NO2 | Hydroxyl instead of oxo group; different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
